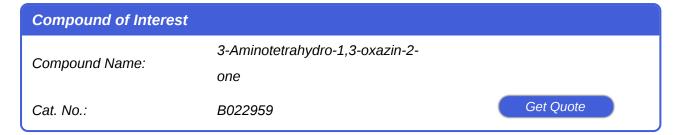


# Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a detailed overview of the spectroscopic characteristics of **3-Aminotetrahydro-1,3-oxazin-2-one** (CAS No. 54924-47-9). While specific experimental spectra for this compound are not widely available in published literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted data for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed, standardized experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for structural elucidation. This document serves as a foundational resource for researchers working with this and related heterocyclic compounds.

#### Introduction

**3-Aminotetrahydro-1,3-oxazin-2-one** is a heterocyclic organic compound with the molecular formula C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 116.12 g/mol .[1][2] Its structure features a six-membered tetrahydro-1,3-oxazine ring containing a cyclic carbamate (ureidic) functional group, with an amino substituent at the 3-position. Compounds containing the 1,3-oxazine core are of significant interest in medicinal chemistry due to their diverse biological activities, which can include applications as antitumor, antibacterial, and antiviral agents.[3][4][5] An accurate



understanding of the spectroscopic properties of **3-Aminotetrahydro-1,3-oxazin-2-one** is crucial for its identification, characterization, and quality control in synthetic and drug development workflows.

# **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **3-Aminotetrahydro-1,3-oxazin-2-one**. These predictions are derived from the analysis of its functional groups and structural features.

#### Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of its key functional groups: the N-H bonds of the primary amine and the C=O bond of the cyclic carbamate.

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibrational Mode
3400 - 3250	Medium, Doublet	N-H asymmetric and symmetric stretching (primary amine)
2960 - 2850	Medium	C-H stretching (aliphatic CH <sub>2</sub> )
1700 - 1670	Strong	C=O stretching (cyclic carbamate/urea)
1650 - 1580	Medium	N-H bending (scissoring)
1470 - 1430	Medium	CH <sub>2</sub> bending (scissoring)
1260 - 1200	Strong	C-N stretching
1150 - 1050	Strong	C-O-C asymmetric stretching

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

Table 2: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.2 - 4.0	Triplet	2H	O-CH <sub>2</sub> -CH <sub>2</sub> (Position 6)
~ 3.6 - 3.4	Triplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> (Position 4)
~ 3.5 - 3.0	Broad Singlet	2H	NH <sub>2</sub>
~ 2.2 - 2.0	Multiplet	2H	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> (Position 5)

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~ 158 - 155	C=O (Carbonyl, Position 2)
~ 68 - 65	O-CH <sub>2</sub> (Position 6)
~ 45 - 40	N-CH <sub>2</sub> (Position 4)
~ 25 - 20	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> (Position 5)

## **Mass Spectrometry (MS)**

Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry (MS) Data



m/z Ratio	lon	Predicted Fragmentation Pathway
116	[M]+•	Molecular Ion (C4H8N2O2)
100	[M - NH <sub>2</sub> ]+	Loss of the amino group
87	[M - C <sub>2</sub> H <sub>5</sub> ]+	Loss of an ethyl group from ring cleavage
72	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>	Loss of ethylene oxide from ring cleavage
56	[C3H6N]+	Fragment from ring cleavage
44	[C2H6N]+	Fragment containing the amino group

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standardized for the analysis of solid organic compounds like **3-Aminotetrahydro-1,3-oxazin-2-one**.

## Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or Thin Solid Film.
- Sample Preparation (Thin Film Method):
  - Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[6]
  - Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
  - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]
- Data Acquisition:



- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the resulting data by performing a background subtraction and converting the raw interferogram to a spectrum via Fourier Transform.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Technique: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy.
- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.[7]
  - o Transfer the sample into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent is critical as the N-H protons may be exchangeable in protic solvents like D<sub>2</sub>O.[7]
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
  - Filter the solution if any particulate matter is present to avoid compromising spectral quality.[7]
  - Transfer the clear solution into a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing unless referencing to the residual solvent peak is intended.[7][8]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.



- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
- Acquire the <sup>1</sup>H spectrum, typically using a single pulse experiment.
- For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.
- Process the data by applying Fourier Transform, phase correction, and baseline correction.

#### **Mass Spectrometry (MS)**

- Technique: Electron Impact Mass Spectrometry (EI-MS).
- Sample Introduction:
  - The sample can be introduced via a direct insertion probe or through a gas chromatograph
     (GC) if the compound is sufficiently volatile and thermally stable.
  - For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.
- Ionization and Analysis:
  - The sample is vaporized under high vacuum in the ion source.[10]
  - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).[9][11]
  - The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]



• A detector records the abundance of each ion, generating a mass spectrum.

# **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022959#spectroscopic-data-of-3-aminotetrahydro-1-3-oxazin-2-one]



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